[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13536794
InChI: InChI=1S/C16H31N3O3/c1-10(2)13(17)14(20)18-11-6-8-12(9-7-11)19-15(21)22-16(3,4)5/h10-13H,6-9,17H2,1-5H3,(H,18,20)(H,19,21)/t11?,12?,13-/m0/s1
SMILES: CC(C)C(C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13536794

Molecular Formula: C16H31N3O3

Molecular Weight: 313.44 g/mol

* For research use only. Not for human or veterinary use.

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H31N3O3
Molecular Weight 313.44 g/mol
IUPAC Name tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]carbamate
Standard InChI InChI=1S/C16H31N3O3/c1-10(2)13(17)14(20)18-11-6-8-12(9-7-11)19-15(21)22-16(3,4)5/h10-13H,6-9,17H2,1-5H3,(H,18,20)(H,19,21)/t11?,12?,13-/m0/s1
Standard InChI Key VITPGSWQMNLWRH-BPCQOVAHSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N
SMILES CC(C)C(C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-methylcarbamate, reflects its multi-component structure . Key features include:

  • Cyclohexyl scaffold: A six-membered carbocyclic ring substituted at the 4-position.

  • Amide linkage: Connects the cyclohexyl group to the (2S)-2-amino-3-methylbutanoyl moiety.

  • Carbamate group: Comprising a methyl-substituted nitrogen and a tert-butyl ester.

The stereochemistry at the C2 position of the amino acid residue is explicitly (S)-configured, critical for potential biological interactions.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₃₃N₃O₃
Molecular Weight327.5 g/mol
IUPAC Nametert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-methylcarbamate
SMILESCC(C)C@@HN
InChIKeyOHSIXMJTPZUKHQ-RUXDESIVSA-N
PubChem CID66566345

Synthetic Methodologies

Multi-Step Synthesis

The synthesis involves sequential protection, coupling, and deprotection steps :

  • Amino Acid Preparation: (2S)-2-amino-3-methylbutanoic acid (L-valine analog) is Boc-protected using di-tert-butyl dicarbonate under basic conditions .

  • Cyclohexylamine Functionalization: The cyclohexylamine derivative undergoes N-methylation via reductive amination or alkylation, followed by carbamate formation with tert-butyl chloroformate.

  • Amide Coupling: The Boc-protected amino acid is activated (e.g., using HOBt/EDCI) and coupled to the cyclohexylamine intermediate.

  • Deprotection: Selective removal of the Boc group under acidic conditions (e.g., methanesulfonic acid in tert-butyl acetate) yields the final compound .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, NaHCO₃, THF/H₂O85%
N-MethylationCH₃I, K₂CO₃, DMF78%
Carbamate FormationClCOOtBu, Et₃N, CH₂Cl₂90%
Amide CouplingHOBt, EDCI, DIPEA, DMF82%
Boc DeprotectionMeSO₃H, tBuOAc/CH₂Cl₂95%

Chemical Reactivity and Stability

Hydrolysis Pathways

The tert-butyl carbamate group undergoes acid-catalyzed hydrolysis to yield the corresponding carbamic acid, which further decarboxylates under elevated temperatures :

R-O-C(=O)-N(CH₃)-C₆H₁₀-NH-CO-C(CH₃)CH(NH₂)CH₃H3O+R-OH + CO₂ + NH(CH₃)-C₆H₁₀-NH-CO-C(CH₃)CH(NH₂)CH₃\text{R-O-C(=O)-N(CH₃)-C₆H₁₀-NH-CO-C(CH₃)CH(NH₂)CH₃} \xrightarrow{H₃O^+} \text{R-OH + CO₂ + NH(CH₃)-C₆H₁₀-NH-CO-C(CH₃)CH(NH₂)CH₃}

This reactivity is exploited in prodrug strategies, where the tert-butyl ester serves as a protective group for amine functionalities .

Stereochemical Integrity

The (S)-configuration at the amino acid residue remains stable under standard synthetic conditions but may racemize under strongly acidic or basic environments. Nuclear Overhauser Effect (NOE) NMR studies confirm retention of stereochemistry post-synthesis.

Analytical Characterization

Spectroscopic Profiling

  • ¹H/¹³C NMR: Distinct signals for tert-butyl (δ 1.4 ppm, 9H), methylcarbamate (δ 3.0 ppm, 3H), and cyclohexyl protons (δ 1.2–2.1 ppm).

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 328.5, with fragmentation ions at m/z 272.4 (loss of tert-butyl) and 155.2 (cyclohexylamide).

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